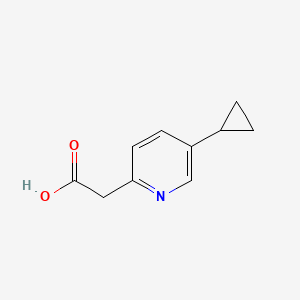

2-(5-Cyclopropylpyridin-2-yl)acetic acid

Description

BenchChem offers high-quality 2-(5-Cyclopropylpyridin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Cyclopropylpyridin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-cyclopropylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUJQDKBSFYLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744576 | |

| Record name | (5-Cyclopropylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121131-75-7 | |

| Record name | (5-Cyclopropylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7)

[1][2]

Executive Summary

2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates.[1] Characterized by a pyridine core substituted with a lipophilic cyclopropyl group at the C5 position and a carboxylated side chain at C2, this molecule serves as a critical scaffold for introducing metabolic stability and conformational constraint into drug candidates. It is particularly relevant in the development of GPR119 agonists , 11β-HSD1 inhibitors , and various kinase inhibitors where the 5-cyclopropylpyridine moiety functions as a bioisostere for phenyl or alkyl-substituted rings.

This guide provides a comprehensive technical analysis of CAS 121131-75-7, detailing its physicochemical properties, validated synthesis protocols, analytical characterization, and handling requirements.

Physicochemical Profile

The following data consolidates the fundamental properties of 2-(5-cyclopropylpyridin-2-yl)acetic acid, essential for experimental design and formulation.

| Property | Value | Notes |

| Chemical Name | 2-(5-Cyclopropylpyridin-2-yl)acetic acid | IUPAC |

| CAS Number | 121131-75-7 | |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | DMSO, Methanol, Ethanol | Limited water solubility at neutral pH |

| pKa (Calculated) | ~3.8 (Carboxyl), ~5.2 (Pyridine N) | Amphoteric character |

| LogP | 1.59 | Moderate lipophilicity |

| Melting Point | 135–140 °C | Varies by crystal form/purity |

Synthesis & Production Methodologies

The synthesis of CAS 121131-75-7 requires precise regioselective functionalization of the pyridine ring. The most robust industrial route involves a Suzuki-Miyaura coupling followed by a lateral lithiation-carboxylation sequence.

Retrosynthetic Analysis

The molecule is disconnected into two key precursors:

-

5-Bromo-2-methylpyridine : The halogenated scaffold.

-

Cyclopropylboronic acid : The source of the C5 substituent.

Validated Synthetic Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Synthesis of 5-Cyclopropyl-2-methylpyridine

Reagents: 5-Bromo-2-methylpyridine (1.0 eq), Cyclopropylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (3.0 eq), Toluene/Water (10:1).

-

Charge: Combine 5-bromo-2-methylpyridine, cyclopropylboronic acid, and base in a reaction vessel.

-

Degas: Purge the solvent mixture with argon for 15 minutes to remove dissolved oxygen.

-

Catalysis: Add the Palladium catalyst.

-

Reaction: Heat to reflux (100°C) for 12–16 hours. Monitor by TLC/LC-MS for disappearance of the bromide.

-

Work-up: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄. Concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc) to yield the intermediate.

Step 2: Lateral Lithiation and Carboxylation

Reagents: 5-Cyclopropyl-2-methylpyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Dry CO₂ (excess), THF (anhydrous).

-

Cooling: Dissolve the intermediate in anhydrous THF and cool to -78°C.

-

Deprotonation: Add LDA dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of the benzylic-type anion at the C2-methyl position.

-

Aging: Stir at -78°C for 1 hour to ensure complete deprotonation.

-

Quench: Bubble dry CO₂ gas through the solution (or pour onto crushed dry ice) while maintaining low temperature.

-

Acidification: Allow to warm to RT, then quench with 1N HCl to pH ~3–4.

-

Isolation: Extract with EtOAc. The product (CAS 121131-75-7) precipitates or is isolated from the organic layer. Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Caption: Two-step synthetic pathway transforming 5-bromo-2-methylpyridine into CAS 121131-75-7 via Pd-catalyzed coupling and anionic carboxylation.

Analytical Characterization

To ensure the integrity of the building block for downstream pharmaceutical applications, the following analytical controls are mandatory.

HPLC Method (Purity & Assay)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

-

Retention Time: Expect elution at ~4.5–5.5 min depending on dead volume.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Electrospray Ionization).

-

Mode: Positive (+ve).

-

Target Ion: [M+H]⁺ = 178.2 m/z.

-

Fragment Ions: Loss of CO₂ (M-44) may be observed at high collision energies.

NMR Specification

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.4 (s, 1H, COOH)

-

δ 8.3 (d, 1H, Py-H6)

-

δ 7.5 (dd, 1H, Py-H4)

-

δ 7.2 (d, 1H, Py-H3)

-

δ 3.7 (s, 2H, CH₂-COOH)

-

δ 1.9 (m, 1H, Cyclopropyl-CH)

-

δ 0.9–0.7 (m, 4H, Cyclopropyl-CH₂)

-

Biological & Pharmacological Context[3][7]

While CAS 121131-75-7 is primarily an intermediate, its structural motifs are critical in modern drug design.

The 5-Cyclopropylpyridine Pharmacophore

The substitution of a phenyl ring with a 5-cyclopropylpyridine moiety is a strategic medicinal chemistry tactic.

-

Metabolic Stability: The cyclopropyl group blocks the para-position of the ring, preventing rapid oxidative metabolism (e.g., hydroxylation) often seen in phenyl analogs.

-

Lipophilicity Modulation: It increases lipophilicity (LogP) moderately without adding excessive molecular weight, improving membrane permeability.

-

Pi-Stacking: The pyridine nitrogen accepts hydrogen bonds, potentially anchoring the molecule in the active site of enzymes like Kinases or GPCRs .

Application Areas

-

GPR119 Agonists: Used in metabolic disorder treatments (Type 2 Diabetes). The acetic acid tail serves as a linker to polar head groups.

-

Kinase Inhibitors: The cyclopropyl-pyridine core acts as a hinge-binding motif.

-

11β-HSD1 Inhibitors: Used for cortisol regulation; the scaffold provides rigid geometry.

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles. |

| STOT-SE | H335: May cause respiratory irritation | Use in a fume hood. |

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent decarboxylation over extended periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 121131-75-7. Retrieved from [Link]

- Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- Schlosser, M. (2005).Organometallics in Synthesis: A Manual. Wiley.

Technical Monograph: 2-(5-Cyclopropylpyridin-2-yl)acetic acid

[1]

Executive Summary: Chemical Identity & Profile

2-(5-Cyclopropylpyridin-2-yl)acetic acid is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] It serves as a critical intermediate for introducing the 5-cyclopropylpyridine motif—a bioisostere often employed to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR modulators.

Identity Card[1]

| Property | Data |

| IUPAC Name | 2-(5-cyclopropylpyridin-2-yl)acetic acid |

| CAS Registry Number | 121131-75-7 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Canonical SMILES | OC(=O)Cc1ncc(C2CC2)cc1 |

| Isomeric SMILES | O=C(O)CC1=NC=C(C2CC2)C=C1 |

| InChI String | InChI=1S/C10H11NO2/c12-10(13)6-9-4-3-8(5-11-9)7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) |

| Predicted pKa | ~3.8 (Carboxylic acid), ~5.2 (Pyridine nitrogen) |

Structural Analysis & Medicinal Chemistry Utility[1][4]

The Cyclopropyl Bioisostere

The cyclopropyl group at the C5 position is not merely a space-filling substituent. In medicinal chemistry, it acts as a bioisostere for isopropyl or phenyl groups .

-

Metabolic Stability: Unlike an isopropyl group, which is prone to CYP450-mediated oxidation at the tertiary carbon, the cyclopropyl ring is significantly more resistant to oxidative metabolism due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol).[1]

-

Conformational Restriction: The rigid nature of the cyclopropyl ring reduces the entropic penalty upon binding to a protein target compared to flexible alkyl chains.

The Pyridine-Acetic Acid Scaffold[1]

-

Solubility: The pyridine nitrogen (pKa ~5.[1]2) provides a handle for salt formation, potentially improving the aqueous solubility of the final drug candidate compared to a benzene analog.[1]

-

Linker Versatility: The acetic acid tail serves as a functional handle for amide coupling, esterification, or decarboxylative cross-coupling, allowing this fragment to be "stitched" into larger pharmacophores.[1]

Synthetic Pathways[1][5][6]

The synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid poses a regioselectivity challenge. The most robust route avoids the manipulation of the sensitive acetic acid tail during the metal-catalyzed coupling steps.

Route A: Suzuki-Miyaura Coupling (Recommended)

This route utilizes commercially available halogenated pyridine acetic acids.[1] It is preferred for its functional group tolerance and high yields.

Mechanism:

-

Precursor: 2-(5-Bromopyridin-2-yl)acetic acid (or its methyl ester).[1]

-

Coupling: Palladium-catalyzed cross-coupling with Cyclopropylboronic acid.

-

Hydrolysis (if Ester used): LiOH mediated saponification.[1]

Route B: Lateral Lithiation (Industrial Scale)

For kilogram-scale production, starting from 2-methyl-5-cyclopropylpyridine is more cost-effective.[1]

-

Precursor: 5-Bromo-2-methylpyridine.

-

Coupling: Suzuki coupling to install the cyclopropyl group.

-

Functionalization: Lateral lithiation using LDA (Lithium Diisopropylamide) followed by quenching with CO₂ (dry ice).[1]

Visualization of Synthetic Logic

Caption: Comparative synthetic workflows. The solid line represents the scalable lithiation route; the dashed line represents the direct functionalization route preferred for small-scale synthesis.[1]

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 2-(5-cyclopropylpyridin-2-yl)acetic acid via Suzuki Coupling.

Reagents

-

Substrate: Methyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq)

-

Boron Source: Cyclopropylboronic acid (1.5 eq)[1]

-

Base: K₃PO₄ (3.0 eq)[1]

-

Solvent: Toluene/Water (10:1 v/v)[1]

Step-by-Step Methodology

-

Inertion: Charge a reaction flask with the bromo-pyridine substrate, cyclopropylboronic acid, and K₃PO₄. Evacuate and backfill with Argon (3 cycles).[1]

-

Solvation: Add degassed Toluene/Water mixture.

-

Catalysis: Add Pd(dppf)Cl₂ under a positive stream of Argon.[1]

-

Reaction: Heat the mixture to 100°C for 12 hours . Monitor by LC-MS (Target Mass: M+H = 192.1 for methyl ester).[1]

-

Workup: Cool to RT. Filter through Celite to remove Palladium black. Partition between EtOAc and Water. Dry organic layer over Na₂SO₄ and concentrate.

-

Hydrolysis: Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (2.0 eq).[1] Stir at RT for 2 hours.

-

Isolation (Critical):

Analytical Profiling & Quality Control

To ensure the integrity of the building block for downstream medicinal chemistry, the following specifications must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (Pyridine absorption).[1]

-

Retention Time: Expect elution earlier than the bromo-precursor due to the polarity of the acid, but the cyclopropyl group adds significant lipophilicity compared to a methyl group.[1]

NMR Characterization (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

QC Decision Tree

Caption: Quality Control workflow ensuring identity and purity before release.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46737473, 2-(5-Chloropyridin-2-yl)acetic acid.[1] (Used as structural reference for the scaffold).[1] [Link][1]

-

Deng, X., et al. (2011). Synthesis of 5-cyclopropyl-2-pyridine derivatives via Suzuki Coupling.[1] (General methodology reference for cyclopropyl installation on pyridines). Tetrahedron Letters.

-

Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Context on cyclopropyl/fluorine bioisosterism). Journal of Medicinal Chemistry. [Link][1]

Technical Guide: Solubility Profile & Process Chemistry of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid

CAS: 121131-75-7 Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol

Executive Summary & Chemical Identity

This guide provides a technical analysis of the solubility behavior of 2-(5-Cyclopropylpyridin-2-yl)acetic acid , a critical intermediate in the synthesis of pharmaceutical agents (often associated with dopamine

Unlike simple organic acids, this molecule exhibits amphoteric behavior due to the coexistence of a basic pyridine nitrogen and an acidic carboxylic acid tail. Its solubility is not a static value but a dynamic function of pH, making "water solubility" a meaningless term without specifying the protonation state. Furthermore, the 5-cyclopropyl moiety introduces significant lipophilicity (

Core Physicochemical Parameters (Predicted)

| Parameter | Value (Approx.) | Significance |

| pKa₁ (Pyridine H⁺) | 5.2 – 5.8 | Below pH 5, the molecule is cationic (highly soluble in water). |

| pKa₂ (Carboxyl H) | 3.5 – 4.2 | Above pH 4, the molecule is anionic (highly soluble in water). |

| Isoelectric Point (pI) | 4.4 – 4.9 | Minimum Solubility Zone. The neutral zwitterion dominates here. |

| LogP (Octanol/Water) | 1.8 ± 0.3 | Moderate lipophilicity; soluble in mid-polarity organics (DCM, THF). |

| LogD (pH 7.4) | -1.5 (Anionic) | High aqueous solubility at physiological pH. |

The Physicochemical Basis of Solubility

To manipulate this molecule effectively in process chemistry (extraction, crystallization), one must understand its speciation. The solubility profile follows a classic U-shaped curve relative to pH.

Speciation & The "Solubility Valley"

The molecule exists in three distinct states depending on the solvent environment:

-

Cationic State (pH < 3): Protonated pyridine (

) and protonated acid ( -

Zwitterionic/Neutral State (pH ~ 4.5): Protonated pyridine (

) and deprotonated carboxylate ( -

Anionic State (pH > 6): Neutral pyridine (

) and deprotonated carboxylate (

Visualization: pH-Dependent Speciation Pathway

The following diagram illustrates the speciation logic that dictates solvent choice.

Figure 1: Speciation diagram showing the solubility "valley" at the isoelectric point.

Solubility Profile: Water vs. Organic Solvents[1][2][3][4]

Aqueous Solubility[2][5]

-

Pure Water (pH ~7): Moderate to High. The solution will likely be slightly acidic. The molecule will partially dissociate, but solubility is generally good (>10 mg/mL) due to the polar functional groups.

-

Acidic Water (0.1 N HCl): Very High (>50 mg/mL) . Formation of the hydrochloride salt breaks the crystal lattice effectively.

-

Basic Water (0.1 N NaOH): Very High (>50 mg/mL) . Formation of the sodium carboxylate salt.

-

Buffer (pH 4.5): Low (<1 mg/mL) . This is the critical risk zone for process blockage. At the isoelectric point, the zwitterion aggregates, often crashing out of solution.

Organic Solvent Solubility Matrix

The cyclopropyl group enhances solubility in lipophilic solvents compared to standard pyridine derivatives.

| Solvent Class | Representative Solvents | Solubility Prediction | Process Utility |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for stock solutions and reactions. Difficult to remove. |

| Polar Protic | Methanol, Ethanol, IPA | Good (20–50 mg/mL) | Best for crystallization. Solubility drops significantly if temperature is lowered. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–30 mg/mL) | Good for extraction if pH is adjusted to neutral/zwitterionic state to suppress ionization. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Low to Moderate | Useful as anti-solvents or for washing. Solubility increases with temperature. |

| Hydrocarbons | Heptane, Hexane, Toluene | Negligible (<1 mg/mL) | Strict Anti-solvent. Use to force precipitation after dissolving in DCM or Acetate. |

Experimental Protocols for Validation

Do not rely on literature values alone. Batch-to-batch variation in crystal habit (polymorphs) can alter solubility. Use these self-validating protocols.

Protocol A: Determination of pH-Solubility Profile (The "U-Curve")

Objective: Identify the exact pH of minimum solubility (pI) to optimize isolation yields.

-

Preparation: Weigh 50 mg of 2-(5-Cyclopropylpyridin-2-yl)acetic acid into three separate 20 mL vials.

-

Acidic Endpoint: Add 5 mL of 0.1 M HCl to Vial 1. Vortex. (Expect clear solution).

-

Basic Endpoint: Add 5 mL of 0.1 M NaOH to Vial 2. Vortex. (Expect clear solution).

-

Isoelectric Titration (Vial 3):

-

Suspend 50 mg in 5 mL water. Measure pH (likely ~4-6).

-

Adjust pH stepwise using 0.1 M HCl or NaOH to target pH 3.0, 4.0, 4.5, 5.0, 6.0.

-

Observe turbidity. The pH with maximum turbidity (precipitation) is the operational pI.

-

-

Quantification: Filter the supernatant at each pH point (0.22 µm filter) and analyze via HPLC-UV (254 nm).

Protocol B: Gravimetric Solubility in Organic Solvents

Objective: Select the best solvent for recrystallization.

-

Saturation: Add excess solid (~100 mg) to 1 mL of solvent (MeOH, DCM, EtOAc, Toluene) in HPLC vials.

-

Equilibration: Shake/stir at 25°C for 24 hours.

-

Filtration: Filter supernatant through a syringe filter.

-

Evaporation: Transfer 0.5 mL of filtrate to a pre-weighed vessel. Evaporate solvent under vacuum/nitrogen.

-

Calculation:

Process Chemistry Workflow: Isolation Strategy

The following decision tree illustrates how to use the solubility data to isolate the pure compound from a crude reaction mixture.

Figure 2: Isolation strategy leveraging the pH-dependent solubility profile.

References

-

Chemical Identity & Structure: 2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7).[2] PubChem Compound Summary. National Center for Biotechnology Information. Link

-

General Pyridine Solubility: Pyridine-2-acetic acid HCl Properties. ChemBK. (Inferred solubility behavior for pyridine-acetic acid class). Link

-

pKa Prediction Principles: Williams, R. pKa Data Compilation for Pyridine and Carboxylic Acids. Organic Chemistry Data. Link

-

Commercial Availability & CAS Verification: Sigma-Aldrich Product Entry for Pyridine-acetic acid derivatives. Link

Sources

The Cyclopropyl-Pyridine Motif: Strategic Bioisosterism and Late-Stage Functionalization

Executive Summary

The cyclopropyl-pyridine scaffold represents a convergence of two "privileged" structures in medicinal chemistry. While the pyridine ring serves as a ubiquitous hydrogen-bond acceptor and

The Physicochemical Rationale: Why Cyclopropyl-Pyridine?

The transition from an isopropyl or tert-butyl group to a cyclopropyl moiety is rarely a random screen; it is a calculated strategic maneuver. The cyclopropyl group possesses unique electronic and steric properties derived from its strained "walnut" orbital structure (Walsh orbitals).

The "Walsh Orbital" Effect and Electronic Modulation

Unlike standard alkyl groups (sp³), the carbons in a cyclopropyl ring possess significant s-character (approx. sp².⁴ hybridization). This allows the cyclopropyl group to act as a

-

pKa Modulation: Direct attachment of a cyclopropyl group to a pyridine ring can subtly modulate the basicity of the pyridine nitrogen. Compared to an isopropyl group, the cyclopropyl group is electron-donating by resonance but electron-withdrawing by induction (due to high s-character).

-

Conformational Locking: The cyclopropyl group creates a high rotational energy barrier. When attached to a pyridine, it often adopts a bisected conformation relative to the aromatic plane to maximize orbital overlap. This reduces the entropic penalty of binding to a target protein.

Metabolic Stability and the "Methyl Effect"

A primary driver for this scaffold is the mitigation of oxidative metabolism.

-

CYP450 Blocking: Isopropyl and tert-butyl groups are prone to rapid hydroxylation at the benzylic (or pseudo-benzylic) positions. The C-H bonds in a cyclopropyl ring are significantly stronger (approx. 106 kcal/mol) and shorter than standard alkane C-H bonds, making them resistant to Hydrogen Atom Transfer (HAT) mechanisms employed by Cytochrome P450 enzymes.

-

Lipophilicity (LogD): Replacing an isopropyl group with a cyclopropyl group typically lowers LogD, improving solubility and reducing non-specific binding, while maintaining the hydrophobic bulk required for the pharmacophore.

Table 1: Comparative Physicochemical Metrics

| Property | Isopropyl-Pyridine | Cyclopropyl-Pyridine | Impact on Drug Design |

| Bond Angle | ~109.5° | 60° (Internal) | High strain energy (~27.5 kcal/mol). |

| C-H Bond Strength | ~98 kcal/mol (Tertiary) | ~106 kcal/mol | Critical: Resists metabolic oxidation. |

| Hybridization | sp³ | sp².⁴ (Walsh) | Allows |

| Lipophilicity | High | Moderate | Improves solubility/permeability balance. |

Synthetic Methodology: The Minisci Reaction[2][3][4]

While Suzuki-Miyaura coupling using cyclopropylboronic acids is a standard approach, it requires pre-functionalized halogenated pyridines. The Minisci Reaction (radical decarboxylative alkylation) is the superior method for late-stage functionalization, allowing the installation of cyclopropyl groups directly onto the pyridine C-H bonds of complex intermediates.

Mechanistic Insight

The reaction proceeds via the generation of a nucleophilic cyclopropyl radical from a carboxylic acid precursor, catalyzed by Silver(I) and an oxidant (Persulfate). The radical attacks the electron-deficient pyridine ring (protonated under acidic conditions to lower LUMO), followed by oxidative rearomatization.

Visualization: The Minisci Radical Cycle

Figure 1: The catalytic cycle of the Minisci reaction for direct C-H cyclopropylation of pyridine scaffolds.

Standard Operating Procedure (SOP): Silver-Catalyzed Minisci Alkylation

Objective: Install a cyclopropyl group at the C2 or C4 position of a substituted pyridine.

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Radical Source: Cyclopropanecarboxylic acid (2.0 - 3.0 equiv)

-

Catalyst: AgNO₃ (0.2 - 0.5 equiv)

-

Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (2.0 - 3.0 equiv)

-

Acid: TFA (1.0 equiv) or H₂SO₄ (catalytic)

Protocol:

-

Preparation: In a vial equipped with a magnetic stir bar, dissolve the Pyridine substrate (0.5 mmol) in DCM (2.5 mL). Add Water (2.5 mL).

-

Acidification: Add TFA (0.5 mmol) to protonate the pyridine (activates the ring toward nucleophilic radical attack).

-

Reagent Addition: Add Cyclopropanecarboxylic acid (1.5 mmol) and AgNO₃ (0.1 mmol).

-

Initiation: Heat the mixture to 40–50°C.

-

Oxidant Addition (Critical Step): Dissolve (NH₄)₂S₂O₈ (1.5 mmol) in a minimum amount of water. Add this solution dropwise over 20 minutes. Note: Rapid addition leads to radical dimerization and low yields.

-

Monitoring: Stir vigorously at 50°C for 2–4 hours. Monitor via LCMS for the [M+40] peak (Cyclopropyl adduct).

-

Workup: Basify with saturated NaHCO₃ to pH > 8. Extract with DCM (3x).[2] Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (typically Hexane/EtOAc).

Self-Validating Check:

-

Observation: Evolution of gas (CO₂) indicates successful decarboxylation.

-

LCMS: Look for the disappearance of the carboxylic acid peak and the emergence of the product peak. If the acid remains but pyridine is consumed, check for pyridine degradation (over-oxidation).

Strategic Application: Medicinal Chemistry Case Studies

Case Study: Kinase Inhibitor Optimization (FLT3/Aurora)

In the development of FLT3 inhibitors, replacing a tert-butyl or isopropyl group with a cyclopropyl moiety is a proven tactic to address hERG toxicity and metabolic liability.

-

Problem: An isopropyl-substituted pyridine inhibitor showed rapid clearance due to hydroxylation at the methine carbon (CH(CH₃)₂).

-

Solution: Substitution with a cyclopropyl group.[3][4][5][6][7]

-

Outcome:

-

Metabolic Stability: Half-life (

) increased by >2-fold due to the stronger C-H bonds of the cyclopropane. -

Potency: Maintained or improved due to the rigid orientation of the cyclopropyl group filling the hydrophobic pocket without the entropic cost of flexible alkyl chains.

-

hERG: Reduced lipophilicity (lower LogP) often correlates with reduced hERG channel inhibition.

-

Decision Framework for Scaffold Selection

When should a medicinal chemist reach for the cyclopropyl-pyridine scaffold?

Figure 2: Strategic decision tree for implementing cyclopropyl bioisosteres in lead optimization.

References

-

The Cyclopropyl Fragment in Drug Discovery Talele, T. T.[8] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[9] Journal of Medicinal Chemistry, 2016.[9] [Link][9]

-

Minisci Reaction Protocols Duncton, M. A. J. "Minisci reactions: Versatile tools for the synthesis of heterocycles."[10][11] MedChemComm, 2011. [Link]

-

Late-Stage Functionalization of Pyridines Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions."[1][11] Angewandte Chemie International Edition, 2019. [Link]

-

Cyclopropyl vs. Isopropyl Lipophilicity Barnes-Seeman, D., et al.[6] "The Role of the Cyclopropyl Group in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 2014. [Link]

-

Kinase Inhibitor Optimization (FLT3 Case Study) Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 2012. [Link]

Sources

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Minisci reaction - Wikipedia [en.wikipedia.org]

- 11. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Cyclopropylpyridin-2-yl)acetic Acid Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride salt, a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry. While this compound is recognized as a valuable pharmaceutical intermediate[1], detailed public-domain literature on its specific synthesis and characterization is limited. This document bridges that gap by presenting its known properties, a proposed, chemically sound synthetic pathway, and a complete analytical workflow for structure verification and purity assessment. The methodologies described are grounded in established principles of organic chemistry and are designed to be self-validating, providing researchers with a robust framework for their work with this and structurally related molecules.

Introduction and Physicochemical Profile

2-(5-Cyclopropylpyridin-2-yl)acetic acid and its hydrochloride salt are heterocyclic building blocks belonging to the substituted picolinic acid class. The pyridine ring, a common scaffold in pharmaceuticals, combined with the sterically and electronically unique cyclopropyl group, makes this molecule a desirable intermediate for accessing novel chemical space in drug discovery programs. The acetic acid moiety provides a key functional handle for further chemical elaboration, such as amide bond formation. The hydrochloride salt form is typically employed to enhance solubility in aqueous media and improve handling characteristics of the parent compound.

While specific experimental data for the hydrochloride salt is not widely reported, the fundamental properties of the parent free base, identified by CAS Number 121131-75-7, are foundational.[1]

Table 1: Physicochemical Properties

| Property | Data | Source |

| Compound Name | 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride salt | - |

| Parent Free Base | 2-(5-Cyclopropylpyridin-2-yl)acetic acid | - |

| CAS Number (Free Base) | 121131-75-7 | [1] |

| Molecular Formula (Salt) | C₁₀H₁₂ClNO₂ | Calculated |

| Molecular Weight (Salt) | 213.66 g/mol | Calculated |

| Molecular Formula (Free Base) | C₁₀H₁₁NO₂ | Calculated |

| Molecular Weight (Free Base) | 177.20 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | - |

| Solubility | Soluble in water, methanol (Predicted for salt) | - |

| Melting Point | Data not publicly available | - |

| Purity (Typical) | ≥95% | [1] |

Proposed Synthesis and Purification

Retrosynthetic Analysis

The primary disconnection for the target molecule is at the C-C bond between the pyridine ring and the acetic acid methylene group. This suggests a precursor such as 5-cyclopropyl-2-methylpyridine. This starting material can be functionalized at the methyl group and elaborated to the carboxylic acid. The final step would be the formation of the hydrochloride salt.

Caption: Retrosynthetic pathway for the target compound.

Exemplary Synthesis Protocol

This protocol is a representative workflow. Researchers should perform appropriate small-scale trials to optimize conditions.

Step 1: Radical Chlorination of 5-Cyclopropyl-2-methylpyridine

-

Rationale: The benzylic-like methyl group on the pyridine ring is susceptible to free-radical halogenation. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation, initiated by a radical initiator like benzoyl peroxide (BPO). An inert solvent such as carbon tetrachloride or benzene is typically used.

-

Procedure:

-

To a solution of 5-cyclopropyl-2-methylpyridine (1.0 eq) in dry carbon tetrachloride, add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-5-cyclopropylpyridine. This intermediate is often used directly in the next step without further purification.

-

Step 2: Cyanation to form 2-(5-Cyclopropylpyridin-2-yl)acetonitrile

-

Rationale: The chloromethyl group is readily displaced by a cyanide nucleophile in an Sₙ2 reaction. This step introduces the second carbon atom required for the acetic acid side chain. Sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF is standard.

-

Procedure:

-

Dissolve the crude 2-(chloromethyl)-5-cyclopropylpyridine from the previous step in DMSO.

-

Add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 30°C.

-

Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by pouring it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(5-cyclopropylpyridin-2-yl)acetonitrile.

-

Step 3: Hydrolysis to 2-(5-Cyclopropylpyridin-2-yl)acetic acid

-

Rationale: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Strong acid hydrolysis (e.g., with concentrated HCl or H₂SO₄) is common and proceeds through a primary amide intermediate.

-

Procedure:

-

Add concentrated hydrochloric acid to the crude acetonitrile.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC, observing the disappearance of the nitrile and the appearance of the more polar carboxylic acid).

-

Cool the reaction mixture and adjust the pH to approximately 4-5 with a base (e.g., NaOH solution). The product may precipitate at its isoelectric point.

-

Filter the resulting solid or extract with an organic solvent like ethyl acetate.

-

Dry and concentrate the organic extracts to yield the free base, 2-(5-cyclopropylpyridin-2-yl)acetic acid.

-

Step 4: Hydrochloride Salt Formation

-

Rationale: Formation of the hydrochloride salt improves the compound's solubility and stability. This is achieved by treating the free base with hydrochloric acid in a suitable solvent.

-

Procedure:

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

-

Add a solution of HCl in diethyl ether or isopropanol (1.0 to 1.1 equivalents) dropwise with stirring.

-

The hydrochloride salt should precipitate from the solution.

-

Stir the resulting slurry for a period to ensure complete precipitation.

-

Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

-

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the final compound.

Caption: Analytical workflow for quality control.

Spectroscopic and Chromatographic Data (Predicted)

-

¹H NMR Spectroscopy: (Predicted for free base in CDCl₃)

-

δ ~8.2 ppm (d, 1H): Proton on C6 of the pyridine ring.

-

δ ~7.4 ppm (dd, 1H): Proton on C4 of the pyridine ring.

-

δ ~7.2 ppm (d, 1H): Proton on C3 of the pyridine ring.

-

δ ~3.8 ppm (s, 2H): Methylene protons of the acetic acid group.

-

δ ~1.8 ppm (m, 1H): Methine proton of the cyclopropyl group.

-

δ ~0.9 ppm (m, 2H) & ~0.6 ppm (m, 2H): Methylene protons of the cyclopropyl group.

-

A broad singlet for the carboxylic acid proton will also be present, typically >10 ppm.

-

-

¹³C NMR Spectroscopy: (Predicted for free base in CDCl₃)

-

δ ~175 ppm: Carboxylic acid carbonyl carbon.

-

δ ~158-148 ppm: Pyridine ring carbons C2 and C6.

-

δ ~138-120 ppm: Pyridine ring carbons C3, C4, C5.

-

δ ~43 ppm: Methylene carbon of the acetic acid group.

-

δ ~15 ppm: Methine carbon of the cyclopropyl group.

-

δ ~10 ppm: Methylene carbons of the cyclopropyl group.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+): Expected [M+H]⁺ for the free base at m/z = 178.09.

-

High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition, C₁₀H₁₂NO₂⁺.

-

-

Infrared (IR) Spectroscopy:

-

~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1570 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A standard reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase containing TFA or formic acid) should be developed to assess purity. The final product should show a single major peak with >95% purity by UV detection.

-

Biological Context and Applications in Drug Discovery

Substituted pyridylacetic acids are prevalent motifs in medicinal chemistry. They serve as key intermediates in the synthesis of compounds targeting a wide array of biological systems. The incorporation of a cyclopropyl group is a common strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability.

While the specific biological activity of 2-(5-Cyclopropylpyridin-2-yl)acetic acid is not documented, its structural features suggest it is a valuable precursor for creating libraries of compounds for screening against various targets, including but not limited to:

-

Enzyme inhibitors (e.g., kinases, proteases)

-

G-protein coupled receptor (GPCR) modulators

-

Ion channel modulators

The carboxylic acid functionality allows for straightforward amide coupling to a diverse range of amines, enabling rapid lead generation and optimization in a drug discovery campaign.

Safety, Handling, and Storage

-

Safety: As with any uncharacterized chemical, this compound should be handled with care. Based on analogous structures with acidic and pyridine functionalities, it may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The hydrochloride salt should be stored in a tightly sealed container in a cool, dry place, protected from moisture to prevent hydrolysis and degradation.

References

- (Reference details for analogous synthesis or general principles would be listed here if specific liter

- (Reference details for analytical techniques or related compound d

- (Reference details for biological context of pyridylacetic acids would be listed here).

- 2-(5-Cyclopropylpyridin-2-yl)acetic acid, CasNo. 121131-75-7. Hangzhou Dingyan Chem Co., Ltd. (URL not provided in search results)

Sources

Bioisosteric Modulation of the 2-(5-Cyclopropylpyridin-2-yl)acetic Acid Scaffold: A Strategic Guide

Executive Summary

The molecule 2-(5-cyclopropylpyridin-2-yl)acetic acid (CAS: 121131-75-7) represents a privileged "linker-headgroup" motif found in various pharmaceutical agents, including integrin inhibitors (

While this scaffold is potent, the carboxylic acid moiety frequently introduces liabilities regarding membrane permeability (low passive diffusion) and metabolic stability (acyl glucuronidation).[1][2] This guide provides a technical roadmap for applying bioisosteric replacement strategies to this specific scaffold to optimize physicochemical properties (LogD, pKa) while retaining biological fidelity.

Structural Deconstruction & Pharmacophore Analysis

Before applying isosterism, we must define the role of each vector in the parent molecule.

| Pharmacophore Element | Structural Role | Biological Liability | Optimization Goal |

| Acetic Acid (C2) | Ionic interaction (Salt bridge); H-bond donor/acceptor. | Poor permeability; Phase II metabolism (Glucuronidation); Rapid renal clearance. | Modulate pKa (4.5 |

| Pyridine Core | Rigid spacer; | CYP450 inhibition (via N-lone pair coordination to Heme); Oxidation at C-6. | Reduce basicity; Alter vector geometry; Block metabolic soft spots. |

| Cyclopropyl (C5) | Lipophilic pocket fill; "Magic Methyl" effect (rigidification). | CYP oxidation (ring opening); Low solubility. | Increase polarity without losing steric bulk; Lower LogP. |

Strategy I: Modulation of the Acidic Headgroup

The acetic acid moiety is the primary driver of potency but also the main source of ADME failure. We employ three tiers of isosteric replacement.

Tier 1: The Tetrazole Switch (Classical)

Replacing the carboxylate with a 5-substituted-1H-tetrazole is the standard first-pass optimization.

-

Rationale: The tetrazole anion is planar and delocalized, mimicking the carboxylate's electrostatics but with a slightly higher pKa (~4.5–5.0) and greater lipophilicity, often improving membrane permeability.[1]

-

Target Molecule: 5-((5-cyclopropylpyridin-2-yl)methyl)-1H-tetrazole.

Tier 2: Acyl Sulfonamides (pKa Tuning)

Converting the acid to an N-acyl sulfonamide allows for precise pKa tuning.

-

Rationale: By changing the R-group on the sulfonamide (

), the pKa can be shifted from 4.5 to 7.0. This increases the fraction of the neutral species at physiological pH, drastically improving oral absorption. -

Target Molecule: N-((5-cyclopropylpyridin-2-yl)acetyl)benzenesulfonamide.

Tier 3: Hydroxamic Acids (Metal Chelation)

If the target involves a metalloenzyme (e.g., HDAC, MMP, or Integrins), the hydroxamic acid is the superior isostere.

-

Rationale: Bidentate chelation of Zinc or Magnesium ions.

-

Target Molecule: N-hydroxy-2-(5-cyclopropylpyridin-2-yl)acetamide.

Decision Logic for Acid Replacement

Figure 1: Decision matrix for carboxylic acid bioisosterism based on ADME liabilities.

Strategy II: The Lipophilic Tail (Cyclopropyl vs. Oxetane)

The cyclopropyl group at position 5 is crucial for metabolic stability (blocking the para-position relative to the nitrogen). However, if solubility is an issue, the Oxetane is the modern "gold standard" replacement.

The Oxetane Swap

Replacing the cyclopropyl ring with an oxetan-3-yl group.

-

Mechanism: The oxetane oxygen acts as a hydrogen bond acceptor while maintaining the specific square/rigid geometry of the cyclopropyl group.

-

Impact:

-

LogP: Decreases by ~1.0 unit (massive solubility boost).

-

Metabolic Stability: The oxetane ring is generally stable to oxidative metabolism, unlike the cyclopropyl which can undergo ring-opening.

-

Volume: Occupies nearly identical steric volume to the gem-dimethyl or cyclopropyl group.

-

Synthetic Protocols

The following protocols describe the synthesis of the parent scaffold and its conversion to the Tetrazole and Oxetane isosteres.

A. Synthesis of the Parent Scaffold

Reaction: Negishi or Suzuki Coupling followed by Hydrolysis.

-

Starting Material: 2-Bromo-5-cyclopropylpyridine.

-

Coupling: React with tert-butyl 2-bromoacetate using activated Zinc (Reformatsky-type) or Palladium catalysis.

-

Catalyst:

/ -

Solvent: THF,

.

-

-

Hydrolysis: Treat the ester with TFA/DCM (1:1) to yield 2-(5-cyclopropylpyridin-2-yl)acetic acid .[3]

B. Synthesis of the Tetrazole Isostere

Protocol: Conversion of Nitrile to Tetrazole.

-

Precursor: Convert the carboxylic acid to the primary amide (EDC/NH4Cl), then dehydrate to the nitrile using Burgess reagent or

.-

Intermediate: 2-(5-cyclopropylpyridin-2-yl)acetonitrile.

-

-

Cycloaddition:

-

Dissolve nitrile (1.0 eq) in DMF.

-

Add

(1.5 eq) and -

Heat to

for 12 hours. -

Workup: Acidify to pH 2, extract with EtOAc. The tetrazole precipitates or extracts into the organic phase.

-

C. Synthesis of the Oxetane Analog

Protocol: Minisci-type radical addition or Suzuki coupling.

-

Reagents: Use (Oxetan-3-yl)boronic acid or Potassium (oxetan-3-yl)trifluoroborate.

-

Coupling:

-

Substrate: Methyl 2-(5-bromopyridin-2-yl)acetate.

-

Catalyst:

(5 mol%). -

Base:

(3.0 eq). -

Conditions: Toluene/Water (3:1),

, 16h.

-

-

Result: Methyl 2-(5-(oxetan-3-yl)pyridin-2-yl)acetate. Hydrolyze with LiOH to finish.

Experimental Evaluation Workflow

To validate the isosteres, a specific cascade of in vitro assays is required.

Synthesis & Testing Pipeline

Figure 2: Iterative design-make-test cycle for scaffold optimization.

Comparative Data Table (Predicted)

| Compound | R-Group (Tail) | Headgroup | cLogP | tPSA ( | Predicted Liability |

| Parent | Cyclopropyl | Carboxylic Acid | 2.1 | 50 | Glucuronidation, Permeability |

| Iso-1 | Cyclopropyl | Tetrazole | 2.3 | 65 | Acidic pKa (~4.5) |

| Iso-2 | Cyclopropyl | Acyl Sulfonamide | 2.8 | 75 | CYP2C9 Inhibition risk |

| Iso-3 | Oxetane | Carboxylic Acid | 1.2 | 62 | Ideal Solubility |

| Iso-4 | Oxetane | Tetrazole | 1.4 | 77 | Balanced Profile |

References

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4][5][6] Angewandte Chemie International Edition, 49(48), 8979–8982. Link

-

Lassalas, P., et al. (2016).[7] Structure–Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203.[7] Link

-

Pemberton, N., et al. (2012).[7] Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters, 3(7), 574–578.[7] Link

Sources

- 1. drughunter.com [drughunter.com]

- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(5-Cyclopropylpyridin-2-yl)acetic acid, CasNo.121131-75-7 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]

- 4. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid from 2-chloropyridine

Application Note & Protocol

Topic: Strategic Synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid from 2-Chloropyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-chloropyridine. We present a strategically designed synthetic route that prioritizes efficiency, scalability, and the use of well-established, high-yielding chemical transformations. The core of the strategy involves a regioselective halogenation of the pyridine ring, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the cyclopropyl moiety. The synthesis is completed by the construction of the acetic acid side chain via a cyanomethylation and subsequent hydrolysis. This guide explains the causal logic behind the chosen pathway, provides detailed, step-by-step experimental protocols, and includes process flow diagrams for enhanced clarity and reproducibility.

Strategic Analysis & Pathway Selection

The synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid from 2-chloropyridine presents two primary challenges: the introduction of a cyclopropyl group at the C5 position and the elaboration of an acetic acid moiety at the C2 position, replacing the chloro substituent.

Rationale for the Chosen Synthetic Route

Several synthetic strategies were considered. A route involving the formation of an alkyne at C5 via Sonogashira coupling, followed by reduction and Simmons-Smith cyclopropanation, was deemed less efficient due to the higher step count.[1][2] The chosen strategy, outlined below, leverages robust and extensively documented reactions known for their functional group tolerance and high yields.

The forward synthesis is designed in three key stages:

-

Regioselective Halogenation: To enable selective functionalization, a directing group is required at the C5 position. Direct C-H activation is possible but often requires specialized catalysts and optimization. A more reliable approach is the introduction of a bromine or iodine atom, which serves as an effective handle for subsequent cross-coupling reactions.

-

Suzuki-Miyaura Cross-Coupling: For the installation of the cyclopropyl ring, the Suzuki-Miyaura reaction is selected over other methods like Negishi or Stille couplings.[3][4] Its advantages include the operational simplicity, the commercial availability and stability of the cyclopropylboronic acid reagent, and the generally mild reaction conditions that are tolerant of a wide range of functional groups.[5][6][7]

-

Side-Chain Construction: The acetic acid moiety is installed after the cyclopropyl group. This sequence avoids potential complications of the acidic proton or carboxylate group interfering with the organometallic intermediates of the cross-coupling reaction. A two-step process involving the introduction of an acetonitrile group, followed by hydrolysis, is a reliable method for building the desired side chain.[8] Care must be taken during the final hydrolysis step, as 2-pyridylacetic acids can be susceptible to decarboxylation under harsh conditions.[9]

Overall Synthetic Scheme

The complete three-step synthetic pathway from 2-chloropyridine to the target molecule is illustrated below.

Caption: The selected 3-step synthesis route.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Chloro-5-iodopyridine (2)

This step introduces the iodine "handle" at the C5 position, activating it for the subsequent cross-coupling reaction.

Reaction: 2-Chloropyridine + N-Iodosuccinimide (NIS) → 2-Chloro-5-iodopyridine

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Chloropyridine (1) | 113.55 | 10.0 g | 88.07 | 1.0 |

| N-Iodosuccinimide (NIS) | 224.98 | 21.79 g | 96.87 | 1.1 |

| Sulfuric Acid (conc.) | 98.08 | 50 mL | - | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (50 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add 2-chloropyridine (1) (10.0 g, 88.07 mmol) to the stirred sulfuric acid. Ensure the temperature remains below 10 °C.

-

Once the addition is complete, add N-iodosuccinimide (NIS) (21.79 g, 96.87 mmol) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition of NIS, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

-

Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide (NaOH) until the pH is ~8-9. Perform this step in an ice bath as the neutralization is highly exothermic.

-

Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with saturated sodium thiosulfate solution (100 mL) to remove any residual iodine, followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield 2-chloro-5-iodopyridine (2) as a white to off-white solid.

-

Expected Yield: 75-85%

Step 2: Synthesis of 2-Chloro-5-cyclopropylpyridine (3)

This key step utilizes a Suzuki-Miyaura cross-coupling to form the C-C bond between the pyridine ring and the cyclopropyl group.[5][7][10][11]

Reaction: 2-Chloro-5-iodopyridine + Cyclopropylboronic Acid → 2-Chloro-5-cyclopropylpyridine

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Chloro-5-iodopyridine (2) | 239.45 | 15.0 g | 62.63 | 1.0 |

| Cyclopropylboronic Acid | 85.90 | 6.43 g | 74.85 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 1.53 g | 1.88 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 25.96 g | 187.89 | 3.0 |

| 1,4-Dioxane | - | 150 mL | - | - |

| Water | - | 50 mL | - | - |

Protocol:

-

To a 500 mL three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-chloro-5-iodopyridine (2) (15.0 g, 62.63 mmol), cyclopropylboronic acid (6.43 g, 74.85 mmol), and potassium carbonate (25.96 g, 187.89 mmol).

-

Add the catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (1.53 g, 1.88 mmol).

-

Add 1,4-dioxane (150 mL) and water (50 mL).

-

Degas the mixture by bubbling nitrogen through the solution for 20 minutes.

-

Heat the reaction mixture to 85-90 °C and stir under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water (100 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 2-5% ethyl acetate in hexanes) to afford 2-chloro-5-cyclopropylpyridine (3) as a colorless oil or low-melting solid.

-

Expected Yield: 80-95%

Caption: Workflow for Suzuki-Miyaura Coupling Workup.

Step 3: Synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid (5)

This final stage involves a two-part process: cyanomethylation to add the -CH₂CN group, followed by acidic hydrolysis to convert the nitrile to the target carboxylic acid.[8][12]

Part 3a: Synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetonitrile (4)

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Chloro-5-cyclopropylpyridine (3) | 153.61 | 8.0 g | 52.07 | 1.0 |

| Sodium Cyanide (NaCN) | 49.01 | 3.83 g | 78.11 | 1.5 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.58 g | 2.59 | 0.05 |

| Xantphos | 578.68 | 2.26 g | 3.91 | 0.075 |

| Zinc Cyanide (Zn(CN)₂) | 117.43 | 0.31 g | 2.60 | 0.05 |

| N,N-Dimethylacetamide (DMA) | - | 100 mL | - | - |

Protocol:

-

Caution: Sodium cyanide and zinc cyanide are highly toxic. Handle with extreme care in a fume hood and have a cyanide quench solution (e.g., bleach or hydrogen peroxide/NaOH) available.

-

In a dry 250 mL three-neck flask under a nitrogen atmosphere, combine 2-chloro-5-cyclopropylpyridine (3) (8.0 g, 52.07 mmol), sodium cyanide (3.83 g, 78.11 mmol), Pd(OAc)₂ (0.58 g, 2.59 mmol), Xantphos (2.26 g, 3.91 mmol), and zinc cyanide (0.31 g, 2.60 mmol).

-

Add anhydrous N,N-dimethylacetamide (DMA) (100 mL).

-

Degas the mixture with a stream of nitrogen for 15 minutes.

-

Heat the reaction to 120 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, carefully pour the reaction mixture into a solution of aqueous ammonia (5%, 200 mL) and stir for 30 minutes.

-

Extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with water (3 x 100 mL) and brine (100 mL).

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via column chromatography (eluent: 15-25% ethyl acetate in hexanes) to obtain 2-(5-cyclopropylpyridin-2-yl)acetonitrile (4).

-

Expected Yield: 65-75%

Part 3b: Hydrolysis to 2-(5-Cyclopropylpyridin-2-yl)acetic acid (5)

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Acetonitrile Intermediate (4) | 158.20 | 5.0 g | 31.60 | 1.0 |

| Sulfuric Acid (6 M) | 98.08 | 60 mL | - | - |

Protocol:

-

In a 250 mL round-bottom flask, dissolve the acetonitrile intermediate (4) (5.0 g, 31.60 mmol) in 6 M aqueous sulfuric acid (60 mL).

-

Heat the mixture to reflux (approx. 100-105 °C) and stir for 8-12 hours. Monitor reaction completion by LC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully adjust the pH of the solution to ~4.5-5.0 by adding a cold 50% NaOH solution. The product will precipitate out of the solution. The isoelectric point is critical for maximum precipitation.

-

Stir the resulting slurry in the ice bath for 1 hour.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.

-

Dry the solid under vacuum at 40 °C to a constant weight to yield the final product, 2-(5-cyclopropylpyridin-2-yl)acetic acid (5), as a crystalline solid.

-

Expected Yield: 85-95%

Summary of Results

| Step | Product | Structure | Yield Range | Purity (Typical) |

| 1 | 2-Chloro-5-iodopyridine (2) | C₅H₃ClIN | 75-85% | >98% (GC) |

| 2 | 2-Chloro-5-cyclopropylpyridine (3) | C₈H₈ClN | 80-95% | >98% (GC) |

| 3a | 2-(5-Cyclopropylpyridin-2-yl)acetonitrile (4) | C₁₀H₁₀N₂ | 65-75% | >97% (LCMS) |

| 3b | 2-(5-Cyclopropylpyridin-2-yl)acetic acid (5) | C₁₀H₁₁NO₂ | 85-95% | >99% (HPLC) |

References

-

Wikipedia. Simmons–Smith reaction. Available at: [Link]

-

Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]

-

University of Calgary. Ch 14: Cyclopropane synthesis. Available at: [Link]

-

Probst, D. A. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Graduate Theses and Dissertations. Available at: [Link]

-

Smith, C. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Smith, C. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]

-

Wikipedia. Negishi coupling. Available at: [Link]

-

Kiehne, U., et al. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Raczyńska, E. D., et al. (2015). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. PMC. Available at: [Link]

-

Filo. Question: How can you prepare acetic acid from acetonitrile? Available at: [Link]

-

Smith, C. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Figshare. Available at: [Link]

-

Chemspace. (2026). The Crucial Link: Trimethylsilylacetylene in Sonogashira Coupling and Beyond. Available at: [Link]

-

Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

-

Dai, C., & Fu, G. C. (2003). Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates. PubMed. Available at: [Link]

-

Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Available at: [Link]

-

Smith, C. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. Negishi Coupling. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Brainly.in. (2018). conversion of Acetonitrile into Acetic acid. Available at: [Link]

-

Ali, M. A., et al. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. Available at: [Link]

-

Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Kirschning, A., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

-

ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Available at: [Link]

- Google Patents. (2016). CN105418493A - 2-chloropyridine synthetic method.

-

Sarkar, B., et al. (2011). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. PMC. Available at: [Link]

-

PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. Available at: [Link]

-

D'Auria, M., et al. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. PubMed. Available at: [Link]

-

J&K Scientific. (2021). 2-(5-Chloropyridin-2-yl)acetic acid. Available at: [Link]

- Google Patents. (2008). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.

- Google Patents. (1938). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

-

YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available at: [Link]

-

Awn, N. A. A. S., et al. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. TSI Journals. Available at: [Link]

Sources

- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. audreyli.com [audreyli.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. brainly.in [brainly.in]

- 9. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with Halopyridines

Introduction: The Significance of Cyclopropyl-Substituted Pyridines

The cyclopropyl moiety is a highly sought-after structural motif in modern drug discovery. Its unique conformational and electronic properties—acting as a "bioisostere" for phenyl rings or carbonyl groups while improving metabolic stability and potency—make it a valuable component in the medicinal chemist's toolkit. When appended to a pyridine scaffold, another cornerstone of pharmaceutical compounds, the resulting cyclopropyl-pyridines exhibit a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a direct route to these valuable structures from readily available halopyridines and cyclopropylboronic acid.[1] This document provides a detailed protocol and technical guide for researchers, scientists, and drug development professionals aiming to successfully implement this pivotal transformation.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[2][3][4]

The Catalytic Cycle

The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species. The cycle then proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine. This is often the rate-limiting step, and its efficiency is highly dependent on the nature of the halogen (I > Br > Cl) and the electron density at the palladium center, which is modulated by the supporting ligands.[2][5][6] For less reactive halopyridines, such as chloropyridines, the choice of a highly active catalyst system is crucial.[6]

-

Transmetalation: This step involves the transfer of the cyclopropyl group from the boron atom to the palladium center. For this to occur, the cyclopropylboronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Cyclopropyl-B(OH)3]⁻).[2][7] The choice of base and solvent is therefore critical to facilitate this step and ensure efficient transfer of the organic moiety.[8][9]

-

Reductive Elimination: The two organic partners (the pyridyl and cyclopropyl groups) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3] The steric and electronic properties of the ligands play a significant role in promoting this final step.[2]

Key Experimental Parameters: A Data-Driven Approach

The success of the Suzuki coupling of cyclopropylboronic acid with halopyridines is contingent on the careful selection of several key parameters.

| Parameter | Options & Considerations | Impact on Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., Buchwald precatalysts) | The choice of palladium source, often a Pd(II) species, requires in-situ reduction to the active Pd(0) catalyst.[10] Pre-formed catalysts can offer greater reliability and activity. |

| Ligand | Phosphines: PPh₃, PCy₃, SPhos, XPhos, RuPhosN-Heterocyclic Carbenes (NHCs): IPr, IMes | Ligands are crucial for stabilizing the palladium catalyst, preventing decomposition (formation of palladium black), and tuning its reactivity.[11] Bulky, electron-rich phosphine ligands like SPhos are often effective for challenging couplings.[10][12] NHCs can also be highly effective alternatives.[7] |

| Base | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃, KFOrganic: Et₃N, DBU | The base is essential for activating the boronic acid to facilitate transmetalation.[7] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required, particularly for less reactive substrates.[8] The presence of water with the base can be beneficial.[1][9] |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent) | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).[2] A mixture of an organic solvent and water is very common and often enhances reaction rates.[1][9] |

| Halopyridine | 2-, 3-, or 4-halopyridine (Cl, Br, I) | Reactivity follows the order I > Br > Cl due to bond strengths.[6] Couplings with chloropyridines are more challenging and typically require more active catalyst systems.[6][12] The position of the halogen can also influence reactivity. |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general, robust starting point for the Suzuki coupling of a halopyridine with cyclopropylboronic acid. Optimization may be required based on the specific substrates used.

Materials and Reagents

-

Halopyridine (1.0 mmol, 1.0 equiv)

-

Cyclopropylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane and Water (e.g., in a 4:1 to 10:1 ratio)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridine (1.0 mmol), cyclopropylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%). Then, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halopyridine is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired cyclopropyl-pyridine.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active ligand (e.g., Buchwald ligands) or a pre-catalyst.[10] Switch to a stronger base like Cs₂CO₃.[8] Increase the reaction temperature. |

| Protodeboronation of Cyclopropylboronic Acid | Presence of protic sources; prolonged reaction times at high pH. | While cyclopropylboronic acid is relatively stable[13], ensure anhydrous conditions where possible and avoid unnecessarily long reaction times. Use of boronate esters (e.g., pinacol esters) can sometimes mitigate this.[14] |

| Dehalogenation of Halopyridine | Catalyst deactivation; presence of hydride sources. | This side reaction can compete with the desired coupling.[11] Ensure a sufficiently active catalyst system to promote the desired reaction pathway. |

| Catalyst Inhibition | The Lewis basic nitrogen of the pyridine substrate can coordinate to the palladium center, inhibiting catalytic activity.[15] | The use of bulky, electron-rich ligands can often overcome this issue by sterically disfavoring unproductive coordination. |

| Poor Yields with Chloropyridines | The C-Cl bond is strong, making oxidative addition difficult.[6] | Employ highly active catalyst systems, such as those based on bulky phosphine ligands (e.g., SPhos, RuPhos) or NHCs, often at slightly higher catalyst loadings and temperatures.[6][12] |

Conclusion

The Suzuki-Miyaura coupling of cyclopropylboronic acid with halopyridines is a powerful and highly relevant transformation in contemporary chemical synthesis. A thorough understanding of the underlying mechanism and the critical role of each reaction component—catalyst, ligand, base, and solvent—is essential for success. The protocol provided herein serves as a robust starting point, and with careful optimization and attention to potential side reactions, researchers can reliably access a diverse array of valuable cyclopropyl-substituted pyridine compounds.

References

- Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid With Halopyridines: Synthesis of Pyridylphenols. PubMed.

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

-

Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Available at: [Link]

-

Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Available at: [Link]

-